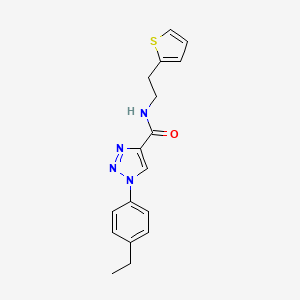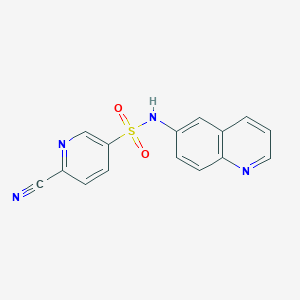
6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring, a pyridine ring, a cyano group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline and pyridine derivatives. One common approach is the reaction between quinoline-6-carboxylic acid and 3-cyanopyridine-5-sulfonyl chloride in the presence of a coupling agent such as DCC (Dicyclohexylcarbodiimide) and a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized to make the process more sustainable.
化学反应分析
Types of Reactions: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced to produce a dihydroquinoline derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed:
Oxidation: 6-cyano-N-(quinolin-6-yl)pyridine-3-carboxylic acid.
Reduction: this compound dihydroquinoline.
Substitution: N-(quinolin-6-yl)pyridine-3-sulfonamide amine.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide has been studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science.
作用机制
The mechanism by which 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
6-Cyano-N-(quinolin-5-yl)pyridine-3-sulfonamide
6-Cyano-N-(quinolin-7-yl)pyridine-3-sulfonamide
6-Cyano-N-(quinolin-8-yl)pyridine-3-sulfonamide
Uniqueness: 6-Cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide stands out due to its specific position of the cyano and sulfonamide groups on the quinoline ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
6-cyano-N-quinolin-6-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c16-9-13-3-5-14(10-18-13)22(20,21)19-12-4-6-15-11(8-12)2-1-7-17-15/h1-8,10,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMSADOHPFYOKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
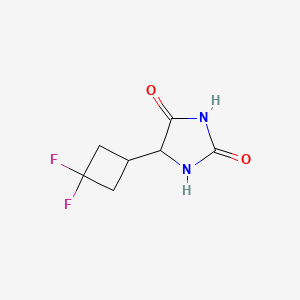
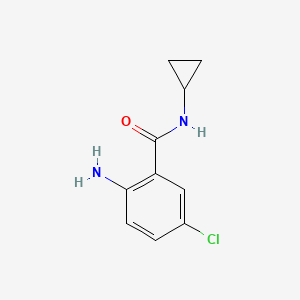
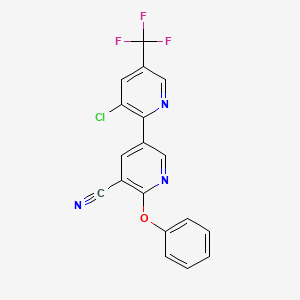
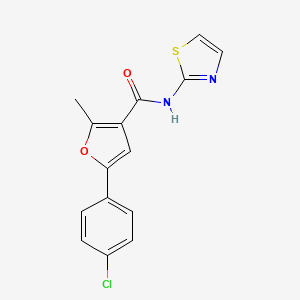
![tert-butyl N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylcarbamate](/img/structure/B2954407.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
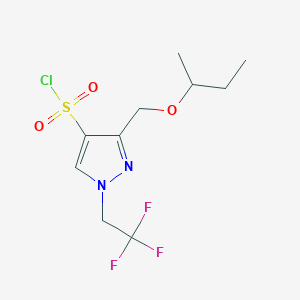
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2954416.png)
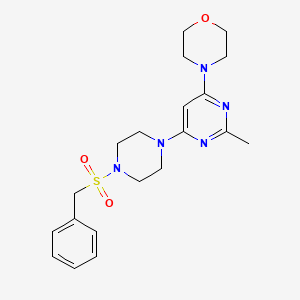
![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)
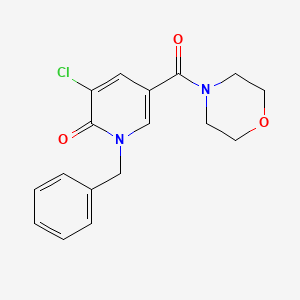
![1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2954421.png)
